molecular formula C8H6N2O B087805 N-Cyanobenzamide CAS No. 15150-25-1

N-Cyanobenzamide

Cat. No.: B087805
CAS No.: 15150-25-1
M. Wt: 146.15 g/mol
InChI Key: DBFAKALHTSOYSG-UHFFFAOYSA-N
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Description

N-Cyanobenzamide is an organic compound with the molecular formula C₈H₆N₂O It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group

Scientific Research Applications

N-Cyanobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for N-Cyanobenzamide is not available in the retrieved data, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The future directions for N-Cyanobenzamide could involve further exploration of its synthesis methods and potential applications. For instance, one of the developed carbonylative methodologies was used in the preparation of potential NDH-2 inhibitors based on a quinolinyl pyrimidine scaffold . The prepared compounds were biologically evaluated in terms of their efficiency .

Mechanism of Action

Target of Action

N-Cyanobenzamide is a chemical compound that has been used in the synthesis of guanidines . The primary targets of this compound are various amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . These amines play a crucial role in the synthesis of guanidines, which are a class of organic compounds with the general structure (R1R2N)(R3R4N)C=N-R5 .

Mode of Action

This compound interacts with its targets (amines) through a process known as guanylation . In this process, this compound, in the presence of a catalyst, reacts with amines to form guanidines . This reaction typically completes in a short time for primary and secondary aliphatic amines at room temperature .

Biochemical Pathways

The guanylation process involving this compound and amines leads to the formation of guanidines . Guanidines are key components in several biochemical pathways, particularly those involving the synthesis of peptides or pharmacologically important compounds . .

Result of Action

The primary result of this compound’s action is the formation of guanidines . Guanidines have various applications, including the synthesis of peptides and pharmacologically important compounds . .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the guanylation process is typically carried out under mild conditions in water . The presence of a catalyst, such as scandium (III) triflate, is also necessary for the reaction . Furthermore, the reaction is compatible with a wide range of solvents and substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with cyanogen bromide in the presence of a base. Another method includes the carbonylative coupling of cyanamide and aryl iodides or bromides, catalyzed by palladium(0) complexes .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions typically include elevated temperatures and pressures to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: N-Cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

    Benzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

    N-Methylbenzamide: Contains a methyl group instead of a cyano group, altering its reactivity and applications.

    N-Phenylbenzamide: Substituted with a phenyl group, which affects its chemical behavior.

Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFAKALHTSOYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065862
Record name Benzamide, N-cyano-
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15150-25-1
Record name N-Cyanobenzamide
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Record name Benzamide, N-cyano-
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Record name 15150-25-1
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Record name Benzamide, N-cyano-
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Record name N-cyanobenzamide
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Record name N-Cyanobenzamide
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Synthesis routes and methods I

Procedure details

Benzoylcyanamide was prepared by the addition of benzoyl chloride (6.33 g, 0.045 mol) in 100 ml of diethyl ether to a suspension of monosodium cyanamide (5.76 g, 0.090 mol) in 100 ml of ether at 4° C. The reaction was stirred overnight at room temperature and the pale yellow solid which formed was collected and dissolved in water. On acidification of the solution to pH 1, a precipitate formed which was collected and recrystallized from ethyl acetate (EtOAc)/petroleum ether (30-60° C) to give 2 (5.89 g, 89.7% yield), mp 140°-142° C. [reported mp 139°-140° C⟧ Anal. Calcd for C8H6H2O: C, 65.75; H, 4.11; N, 19.18. Found: C, 65.79; H, 4.35; N, 19.04.
Quantity
6.33 g
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5.76 g
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100 mL
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100 mL
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Yield
89.7%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of N-cyanobenzamide in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the cyano group and its ability to undergo various transformations. [, ] One prominent application is its use in the synthesis of N-acylguanidines, important molecules in medicinal chemistry. This is achieved through a palladium(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, forming this compound as an intermediate, followed by amination with various amines. [] This method allows for the efficient construction of diverse N-acylguanidines, expanding the chemical space for drug discovery.

Q2: How is this compound synthesized using palladium catalysis?

A2: this compound can be efficiently synthesized through a palladium(0)-catalyzed carbonylative coupling reaction. [, ] This reaction involves reacting an aryl halide (typically iodide or bromide) with cyanamide (NH2CN) and carbon monoxide (CO) in the presence of a palladium catalyst and a suitable ligand. [, ] This method offers advantages like good functional group tolerance and the ability to utilize a variety of aryl halides.

Q3: Can this compound derivatives be used as PET ligands?

A3: While this compound itself hasn't been directly investigated as a PET ligand in these studies, research explored its use in synthesizing potential PET tracers. [] One example is the development of [11C]this compound analogs of drugs like flufenamic acid and dazoxibene. [] These radiolabeled analogs could potentially be used to study the in vivo behavior of their parent compounds using PET imaging.

Q4: What analytical techniques are employed in characterizing this compound and its derivatives?

A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy to determine the structure and purity, and mass spectrometry (MS) to confirm the molecular weight and identify fragments. [, ] For radiolabeled derivatives, like those containing carbon-11, techniques like high-performance liquid chromatography (HPLC) coupled with radioactivity detectors are crucial for purification and analysis. []

Q5: Are there any studies on the stability of this compound under different conditions?

A5: Research indicates that this compound undergoes hydrolysis under both acidic and basic conditions. [] In basic solutions, it undergoes a base-catalyzed elimination reaction, yielding N-cyanoarenecarboxamides and 3,5-dimethylpyrazole. [] Conversely, in acidic solutions, it undergoes acid-catalyzed hydrolysis, directly forming aroylureas. [] These findings highlight the importance of considering the stability of this compound in different chemical environments, especially during synthesis or potential applications.

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